molecular formula C14H14N2O3 B11857718 1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid

1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B11857718
M. Wt: 258.27 g/mol
InChI Key: POFGGCBPVCNVHO-UHFFFAOYSA-N
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Description

1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are prevalent in many natural products, including alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid, often involves multi-step processes. One common method includes the reaction of indole-3-carbaldehyde with suitable reagents to form the desired product. For example, the reaction of indole-3-carbaldehyde with dihydrofuran in the presence of a catalyst can yield the target compound .

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents and temperatures to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as indole-3-carboxylic acid, indole-3-acetic acid, and indole-3-aldehyde .

Uniqueness

1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific structure, which combines the indole moiety with a pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

1-(1H-indol-3-ylmethyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H14N2O3/c17-13-6-5-12(14(18)19)16(13)8-9-7-15-11-4-2-1-3-10(9)11/h1-4,7,12,15H,5-6,8H2,(H,18,19)

InChI Key

POFGGCBPVCNVHO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)O)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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